Dog-IM4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

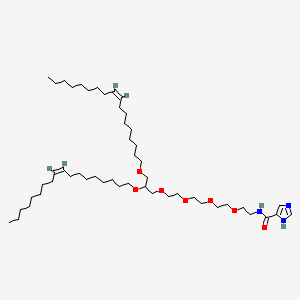

Structure

2D Structure

Properties

Molecular Formula |

C51H95N3O7 |

|---|---|

Molecular Weight |

862.3 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2,3-bis[(Z)-octadec-9-enoxy]propoxy]ethoxy]ethoxy]ethoxy]ethyl]-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C51H95N3O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-59-46-49(61-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-60-44-43-58-42-41-57-40-39-56-38-35-53-51(55)50-45-52-48-54-50/h17-20,45,48-49H,3-16,21-44,46-47H2,1-2H3,(H,52,54)(H,53,55)/b19-17-,20-18- |

InChI Key |

QOSSCCSPDKDRPI-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(COCCOCCOCCOCCNC(=O)C1=CN=CN1)OCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COCCOCCOCCOCCNC(=O)C1=CN=CN1)OCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Ionizable Lipid Dog-IM4 for mRNA Delivery

Authored by: Gemini AI

Abstract

Dog-IM4 is a novel, ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Comprising a unique imidazole head group, a dioleoyl lipid tail, and a flexible polyoxyethylene spacer, this compound offers enhanced thermostability to LNP formulations, a critical attribute for the storage and distribution of mRNA-based therapeutics and vaccines.[1][2] This technical guide provides a comprehensive overview of the this compound lipid, including its chemical structure, physicochemical properties, and detailed protocols for its use in the formulation and characterization of mRNA-loaded LNPs. The intended audience for this document includes researchers, scientists, and drug development professionals actively working in the field of nucleic acid delivery.

Introduction to this compound Lipid

The advent of mRNA vaccines has highlighted the critical role of delivery systems, with lipid nanoparticles being the current gold standard.[1][2] Ionizable lipids are a key component of these LNPs, facilitating the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells. This compound is an advanced ionizable lipid designed to improve upon the stability of existing LNP formulations, thereby potentially reducing the reliance on ultra-cold chain logistics.

The structure of this compound consists of three key moieties: an ionizable imidazole head group, a dioleoyl lipid tail containing stable ether linkages, and a short, flexible polyoxyethylene spacer connecting the head and tail. This unique chemical architecture is believed to contribute to its favorable properties, particularly the enhanced stability of the resulting LNPs.

Physicochemical Properties of this compound

The physicochemical properties of this compound and the LNPs formulated with it are critical to their function as an effective mRNA delivery vehicle. Key parameters are summarized in the table below.

| Property | Value | Reference |

| Chemical Structure | ||

| Formal Name | N-[(25Z)-14-[(9Z)-9-octadecen-1-yloxy]-3,6,9,12,16-pentaoxatetratriacont-25-en-1-yl]-1H-imidazole-5-carboxamide | |

| Molecular Formula | C₅₁H₉₅N₃O₇ | |

| Formula Weight | 862.3 g/mol | |

| Apparent pKa | 5.6 | |

| LNP Characteristics | ||

| Molar Ratio (in LNPs) | 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-Lipid) | |

| Particle Size (z-Average) | ~80-100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| Encapsulation Efficiency | > 90% |

Experimental Protocols

Synthesis of this compound Lipid

The detailed synthesis of this compound is described by Ripoll et al. in the supplementary information of their 2022 publication in Biomaterials. While the step-by-step protocol is beyond the scope of this guide, the general strategy involves the assembly of three key building blocks: the dioleoyl lipid tail, the polyoxyethylene spacer, and the imidazole head group.

Formulation of this compound Lipid Nanoparticles (LNPs)

The following protocol describes the formulation of this compound LNPs using microfluidic mixing, a reproducible method for generating uniform nanoparticles.

Materials:

-

This compound lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEGylated lipid (e.g., DMG-PEG2000)

-

Ethanol (100%, molecular biology grade)

-

mRNA in 50 mM citrate buffer (pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

-

Prepare the Lipid-Ethanol Solution:

-

Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid in 100% ethanol to achieve a molar ratio of 50:10:38.5:1.5.

-

The total lipid concentration in the ethanol solution should be approximately 20 mg/mL.

-

-

Prepare the mRNA-Aqueous Solution:

-

Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration of approximately 0.265 mg/mL.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing instrument according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Inject the two solutions into the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous).

-

The combined final flow rate is typically set to 4 mL/min.

-

-

Purification:

-

The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and non-encapsulated components.

-

Characterization of this compound LNPs

The apparent pKa of the LNPs is a critical parameter that influences mRNA encapsulation and endosomal escape. It can be determined using a 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.

Materials:

-

This compound LNPs

-

TNS solution

-

A series of buffers with pH values ranging from 3 to 10

-

96-well black fluorescence plate

-

Fluorescence plate reader

Procedure:

-

Dilute the this compound LNP sample in each of the different pH buffers.

-

Add the TNS probe solution to each well. TNS fluoresces when it interacts with the positively charged (protonated) surface of the LNPs.

-

Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.

-

Plot the fluorescence intensity against the pH.

-

The pKa is the pH at which 50% of the maximum fluorescence is observed.

The RiboGreen assay is a sensitive method to quantify the amount of mRNA encapsulated within the LNPs.

Materials:

-

This compound LNPs

-

RiboGreen® reagent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% in TE buffer)

-

96-well black fluorescence plate

-

Fluorescence plate reader

Procedure:

-

Prepare Samples:

-

Total mRNA: Dilute the LNP sample in TE buffer containing 2% Triton X-100 to lyse the nanoparticles and expose all the mRNA.

-

Free mRNA: Dilute the LNP sample in TE buffer without Triton X-100.

-

-

Add RiboGreen® Reagent: Add the RiboGreen® reagent to all wells. The reagent fluoresces upon binding to nucleic acids.

-

Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

-

Calculate Encapsulation Efficiency:

-

Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

-

Stability and Performance Data

A key advantage of this compound is the enhanced stability it confers to mRNA-LNP formulations.

| Storage Condition | Time | This compound LNP In Vivo Protein Expression (% of Initial) | L319 LNP In Vivo Protein Expression (% of Initial) | MC3 LNP In Vivo Protein Expression (% of Initial) | Reference |

| 4°C in PBS | 25 weeks | >80% | <20% | <20% |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows associated with the use of this compound lipid.

References

The Dog-IM4 Advantage: A Technical Guide to a Novel Imidazole-Based Ionizable Lipid for Enhanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Dog-IM4 ionizable lipid and its mechanism of action in messenger RNA (mRNA) delivery. This compound is a novel, imidazole-modified lipid that offers significant advantages in the formulation of lipid nanoparticles (LNPs) for therapeutic and prophylactic applications, most notably through enhanced thermostability and potent in vivo performance.

Core Concepts: The this compound Molecule and its Role in LNP Formulation

This compound is a synthetically engineered ionizable cationic lipid. Its unique structure consists of three key components:

-

An Imidazole Head Group: This heterocyclic amine is the cornerstone of this compound's functionality, contributing to its ionizable nature and facilitating endosomal escape.

-

A Dioleoyl Lipid Tail: These unsaturated hydrocarbon chains provide the necessary lipophilicity for the lipid to integrate into the LNP structure.

-

A Polyoxyethylene Spacer: This flexible linker connects the head group and the lipid tail, providing optimal spacing and conformation for its function.

The primary role of this compound is to serve as the core ionizable lipid in a four-component LNP formulation for mRNA delivery. These LNPs are typically composed of:

-

An ionizable cationic lipid (this compound): Facilitates mRNA encapsulation and endosomal escape.

-

A phospholipid (e.g., DSPC): Provides structural stability to the LNP.

-

Cholesterol: Also contributes to the structural integrity and stability of the nanoparticle.

-

A PEGylated lipid (e.g., DMG-PEG2000): Prevents aggregation and reduces immunogenicity.

The imidazole head group of this compound is particularly noteworthy for its contribution to the enhanced stability of the formulated LNPs, allowing for storage at refrigerated temperatures (4°C) rather than requiring an ultracold chain.[1][2][3]

Mechanism of Action: From Cellular Uptake to Cytosolic mRNA Release

The delivery of mRNA to the cytoplasm of a target cell by a this compound LNP is a multi-step process. The proposed mechanism of action is detailed below and illustrated in the accompanying diagrams.

Cellular Uptake and Endosomal Trafficking

This compound LNPs are taken up by target cells primarily through endocytosis. The positively charged surface of the LNPs at physiological pH is thought to play a role in the initial interaction with the negatively charged cell membrane. Once internalized, the LNPs are enclosed within endosomes and trafficked along the endolysosomal pathway.

The "Proton Sponge" Effect and Endosomal Escape

The key to the efficacy of this compound lies in its ability to facilitate the escape of the mRNA from the endosome into the cytoplasm. This is achieved through a mechanism known as the "proton sponge" effect. The imidazole head group of this compound has a pKa of approximately 5.6.[4] As the endosome matures, its internal pH drops. When the endosomal pH falls below the pKa of this compound, the imidazole ring becomes protonated, leading to an influx of protons and counter-ions into the endosome. This influx of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the mRNA payload into the cytoplasm.

Another proposed mechanism that may act in concert with the proton sponge effect is the induction of a non-bilayer hexagonal HII phase by the protonated this compound. This structural rearrangement of the endosomal membrane is thought to create transient pores, further aiding in the release of the mRNA.

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery.

Quantitative Data Summary

The performance of this compound containing LNPs has been evaluated in several studies. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Value | Reference |

| Apparent pKa | 5.6 | [4] |

| Mean Particle Size (Z-average) | ~114-130 nm | |

| Polydispersity Index (PDI) | ~0.08 - 0.15 | |

| mRNA Encapsulation Efficiency | ~65% - >95% |

Table 2: In Vivo Protein Expression and Immunogenicity

| Model Organism | mRNA Cargo | Dose | Outcome | Reference |

| BALB/c Mice | Firefly Luciferase (FLuc) | 5 µg | Sustained protein expression at injection site | |

| BALB/c Mice | Human Erythropoietin (hEPO) | 1 µg | High serum levels of hEPO | |

| BALB/c Mice | Influenza Hemagglutinin (HA) | 1 µg & 10 µg | High functional HI antibody titers | |

| Cynomolgus Macaques | Influenza Hemagglutinin (HA) | 10 µg & 50 µg | Significant induction of HI antibody titers |

Table 3: Stability of this compound LNPs

| Storage Temperature | Duration | Bioactivity Retention | Key Observation | Reference |

| 4°C | 25 weeks | >80% | Significantly more stable than L319 and MC3 LNPs | |

| 25°C | 3 weeks | Rapid decline after 1 week | Correlated with mRNA degradation | |

| 37°C | 3 weeks | Rapid decline | Correlated with mRNA degradation and particle size increase |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, such as the NanoAssemblr™.

Materials:

-

This compound ionizable lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA of interest

-

Ethanol (200 proof)

-

50 mM citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing instrument (e.g., NanoAssemblr™)

-

Dialysis cassettes (10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be approximately 20 mg/mL.

-

Prepare mRNA Solution: Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of approximately 0.265 mg/mL.

-

Microfluidic Mixing: Set the flow rate ratio of the lipid-ethanol solution to the mRNA-aqueous solution to 1:3, with a combined final flow rate of 4 mL/min. Inject the two solutions into the microfluidic mixer. This results in a nitrogen to phosphate (N/P) ratio of approximately 6.

-

Dialysis: Dialyze the resulting LNP solution against 50 mM citrate buffer (pH 4.0) for at least 4 hours, followed by dialysis against PBS (pH 7.4) for 24 hours using a 10 kDa MWCO dialysis cassette.

-

Sterilization and Storage: Filter the final LNP solution through a 0.22 µm PES filter and store at 4°C under a nitrogen atmosphere.

Caption: Experimental workflow for this compound LNP formulation.

In Vitro mRNA Transfection

This protocol outlines a general procedure for transfecting cells in culture with this compound LNPs.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound LNPs encapsulating reporter mRNA (e.g., GFP, Luciferase)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

LNP Dilution: Dilute the this compound LNP stock solution to the desired final concentrations in complete cell culture medium.

-

Transfection: Remove the existing medium from the cells and replace it with the LNP-containing medium.

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Analysis: Analyze for protein expression using appropriate methods (e.g., fluorescence microscopy for GFP, luciferase assay for Luciferase).

In Vivo Evaluation of mRNA Delivery in Mice

This protocol describes a general method for assessing the in vivo efficacy of this compound LNPs in a mouse model.

Materials:

-

BALB/c mice (or other appropriate strain)

-

This compound LNPs encapsulating reporter mRNA (e.g., hEPO, FLuc) or an antigen-encoding mRNA

-

Sterile syringes and needles

-

Anesthesia (if required for imaging)

-

Blood collection supplies

-

In vivo imaging system (for FLuc)

-

ELISA kit (for hEPO or specific antibodies)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

-

Injection: Inject a defined dose of the this compound LNP solution (e.g., 1-10 µg of mRNA in 50 µL) intramuscularly into the quadriceps or tibialis anterior muscle.

-

Monitoring and Sample Collection:

-

For reporter gene expression (FLuc): Image the mice at various time points (e.g., 6, 24, 48 hours) post-injection using an in vivo imaging system.

-

For secreted protein (hEPO): Collect blood samples via submandibular or retro-orbital bleeding at desired time points and quantify the protein concentration in the serum using an ELISA kit.

-

For immunogenicity studies: Administer a prime and a boost immunization (e.g., at day 0 and day 21). Collect blood samples at various time points (e.g., day 14, 28, 42) to measure antibody titers (e.g., by ELISA or hemagglutination inhibition assay).

-

-

Data Analysis: Quantify the reporter signal, protein concentration, or antibody titers and compare between different experimental groups.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its unique imidazole-based structure confers enhanced thermostability to LNP formulations, a critical attribute for improving the global accessibility of mRNA-based medicines. The robust in vivo performance, characterized by high levels of protein expression and potent immunogenicity, underscores its potential for a wide range of therapeutic and prophylactic applications. This technical guide provides a comprehensive overview of the core principles, mechanism of action, and experimental methodologies associated with this compound, serving as a valuable resource for researchers and developers in the field of nucleic acid therapeutics.

References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

In-Depth Technical Guide to the Synthesis of Dog-IM4 Cationic Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics, particularly mRNA-based vaccines and therapies, has been revolutionized by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, offering protection from degradation and facilitating cellular uptake.[1] The cationic or ionizable lipid component of these LNPs is a critical determinant of their efficacy, influencing encapsulation efficiency, stability, and endosomal escape of the mRNA payload.

Dog-IM4 is a novel ionizable cationic lipid that has demonstrated significant promise in enhancing the stability and immunogenicity of mRNA-LNP formulations. Structurally, this compound is comprised of three key moieties: a dioleoyl lipid tail, a short, flexible polyoxyethylene spacer, and an ionizable imidazole headgroup.[2] This unique architecture contributes to the improved thermostability of mRNA-LNPs, a significant advantage over existing technologies that often require stringent cold-chain logistics. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and a summary of relevant data.

Synthesis of this compound: A Three-Stage Process

The synthesis of this compound can be conceptually divided into three main stages, each focusing on the construction of a key structural component of the final molecule. These stages are:

-

Synthesis of the Dioleoyl Glycerol Lipid Tail: This involves the preparation of the hydrophobic anchor of the this compound molecule.

-

Synthesis of the Polyoxyethylene Amine Spacer: This stage focuses on the construction of the hydrophilic linker that connects the lipid tail to the headgroup.

-

Coupling and Final Assembly: The final stage involves the covalent linkage of the imidazole headgroup to the pre-assembled lipid tail and spacer.

A high-level overview of this synthetic workflow is presented in the diagram below.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the this compound synthesis, based on the methodologies outlined by Ripoll et al. (2022) and the foundational synthetic chemistry principles.

Stage 1: Synthesis of the Dioleoyl Glycerol Lipid Tail

The synthesis of the dioleoyl glycerol backbone is a critical first step. While Ripoll et al. cite Espuelas et al. for this procedure, a general and widely used method involves the esterification of glycerol with oleic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Glycerol | 92.09 | 1.261 | ≥99.5% |

| Oleic Acid | 282.47 | 0.895 | ≥99% |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | - | ≥99% |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | - | ≥99% |

| Dichloromethane (DCM) | 84.93 | 1.325 | Anhydrous |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

| Hexane | 86.18 | 0.655 | Anhydrous |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol (1.0 eq) and oleic acid (2.2 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (2.3 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure dioleoyl glycerol.

Stage 2: Synthesis of the Polyoxyethylene Amine Spacer

The synthesis of the spacer involves the conversion of a triethylene glycol derivative to an amine. This is achieved through the formation of an azide intermediate followed by its reduction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Triethylene glycol monomethyl ether | 164.20 | 1.046 | ≥99% |

| Methanesulfonyl chloride | 114.55 | 1.48 | ≥99% |

| Triethylamine | 101.19 | 0.726 | ≥99% |

| Sodium azide | 65.01 | - | ≥99.5% |

| Triphenylphosphine | 262.29 | - | ≥99% |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |

| Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |

Procedure:

-

Mesylation: In a round-bottom flask, dissolve triethylene glycol monomethyl ether (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 2 hours.

-

Azidation: To the reaction mixture, add a solution of sodium azide (3.0 eq) in a minimal amount of DMF.

-

Heat the reaction to 60-70 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the azide intermediate.

-

Reduction to Amine (Staudinger Reaction): Dissolve the crude azide intermediate in a mixture of THF and water.

-

Add triphenylphosphine (1.1 eq) and stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC for the disappearance of the azide.

-

Upon completion, concentrate the reaction mixture and purify the resulting amine spacer by column chromatography.

Caption: Mechanism of the Staudinger reaction for the reduction of the azide intermediate.

Stage 3: Coupling and Final Assembly of this compound

The final step involves the amidation reaction between the imidazole headgroup and the amine spacer, which is first attached to the lipid tail.

Materials:

| Reagent | Molar Mass ( g/mol ) | Purity |

| Dioleoyl glycerol | - | As synthesized |

| Polyoxyethylene amine spacer | - | As synthesized |

| 4-Imidazolecarboxylic acid | 112.09 | ≥98% |

| Oxalyl chloride | 126.93 | ≥98% |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99% |

| Dichloromethane (DCM) | 84.93 | Anhydrous |

Procedure:

-

Activation of Imidazole Headgroup: In a flame-dried flask under an inert atmosphere, suspend 4-imidazolecarboxylic acid (1.1 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add oxalyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Coupling Reaction: In a separate flask, dissolve the dioleoyl glycerol-polyoxyethylene amine intermediate (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and slowly add the freshly prepared imidazole acyl chloride solution.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the final this compound lipid.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₁H₉₅N₃O₇ | |

| Molecular Weight | 862.3 g/mol | |

| Purity | >95% | |

| Appearance | - | - |

| Solubility | Ethanol |

Table 2: LNP Formulation and Characterization

| Parameter | Value | Reference |

| Lipid Molar Ratios (this compound:DSPC:Chol:DMG-PEG2000) | 50:10:38.5:1.5 | |

| LNP Size (Z-average) | ~80-100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| mRNA Encapsulation Efficiency | > 90% |

Conclusion

The synthesis of the this compound cationic lipid is a multi-step process that requires careful execution of key organic reactions. This guide provides a detailed framework for its laboratory-scale preparation, from the synthesis of its constituent parts to their final assembly. The unique structural features of this compound, particularly its imidazole headgroup, contribute to its favorable properties for mRNA delivery, including enhanced stability of LNP formulations. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration and application of this promising cationic lipid.

References

An In-depth Technical Guide to the Chemical Properties and pKa of Dog-IM4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pKa, and relevant experimental methodologies for Dog-IM4, a novel ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.

Core Chemical Properties

This compound is an ionizable lipid specifically designed for enhanced stability and potent immunization properties in mRNA-LNP formulations.[1][2][3] Structurally, it consists of three key components: an imidazole ionizable head group, a dioleoyl lipid tail, and a short, flexible polyoxyethylene spacer connecting the head and tail.[1][2] This unique structure contributes to the stability of the encapsulated mRNA, particularly during storage.

| Property | Value | Reference |

| Formal Name | N-[(25Z)-14-[(9Z)-9-octadecen-1-yloxy]-3,6,9,12,16-pentaoxatetratriacont-25-en-1-yl]-1H-imidazole-5-carboxamide | |

| CAS Number | 2758097-38-8 | |

| Molecular Formula | C₅₁H₉₅N₃O₇ | |

| Formula Weight | 862.3 g/mol | |

| Purity | ≥95% | |

| Formulation | 10 mg/mL solution in ethanol | |

| Solubility | Ethanol: 10 mg/mL | |

| λmax | 232 nm |

pKa Determination

The apparent pKa of this compound is a critical parameter influencing the encapsulation and release of mRNA. Ionizable lipids like this compound are designed to be neutral at physiological pH for systemic circulation and become positively charged in the acidic environment of endosomes, facilitating mRNA release into the cytoplasm.

| Parameter | Value | Reference |

| Apparent pKa | 5.6 |

Experimental Protocols

Apparent pKa Measurement

The apparent pKa of this compound was determined using the 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence method.

Methodology:

-

Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate buffers).

-

In a black-bottom 96-well plate, combine 5 μL of LNPs (at a concentration of 50 μg mRNA/mL) with 5 μL of a 100 mM TNS reagent.

-

Add 190 μL of the various pH buffers to the LNP and TNS mixture.

-

Measure the fluorescence intensity. The apparent pKa is determined from the resulting fluorescence data.

Lipid Nanoparticle (LNP) Formulation

LNPs containing this compound are prepared via microfluidic mixing.

Methodology:

-

Dissolve the lipids (ionizable lipid, phospholipid, cholesterol, and PEG-lipid) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration in the ethanol solution is 20 mg/mL.

-

Prepare the mRNA solution in a 50 mM citrate buffer at a pH of 4.0. The concentration of the mRNA solution is 0.265 mg/mL.

-

Inject the lipid-ethanol solution and the mRNA-buffer solution into a microfluidic mixer (e.g., NanoAssemblr™) at a flow rate ratio of 1:3 (ethanol:buffer).

-

The combined final flow rate is maintained at 4 mL/min.

mRNA Extraction from this compound LNPs

A reproducible method for extracting mRNA from this compound LNPs has been established.

Methodology:

-

Incubate the LNPs with 1% Triton X-100 for 10 minutes at 50°C with agitation.

-

Perform a successive extraction with a mixture of Phenol/Chloroform/Isoamyl alcohol (25:24:1) to remove lipids.

-

Further extract with Chloroform/Isoamyl alcohol (24:1).

-

Precipitate the mRNA from the resulting aqueous solution by adding 0.1 volumes of 3 M sodium acetate (pH 5.2).

Signaling and Delivery Pathway

While this compound itself does not have a classical signaling pathway, its role as a delivery vehicle for mRNA initiates a cascade of events leading to an immune response. The following diagram illustrates the workflow of LNP formulation and the proposed mechanism of mRNA delivery and subsequent antigen presentation.

Caption: Workflow of this compound LNP formulation and proposed mechanism of mRNA delivery.

Stability and Immunogenicity

This compound LNPs have demonstrated remarkable stability, maintaining the integrity and bioactivity of encapsulated mRNA during long-term storage at 4°C in phosphate-buffered saline. This enhanced stability is a significant advantage over other ionizable lipids. Immunization studies in both mice and cynomolgus macaques have shown that this compound LNPs encapsulating mRNA encoding for influenza hemagglutinin elicit strong antibody responses. The nature of the LNP has been shown to influence the distribution of the mRNA vaccine and the resulting early immune responses.

References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

The Imidazole Group: A Cornerstone in the Stability of Dog-IM4-Based mRNA Lipid Nanoparticles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has marked a paradigm shift in modern medicine. However, the inherent instability of mRNA necessitates sophisticated delivery systems to protect the nucleic acid cargo and facilitate its cellular uptake. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and their stability is a critical determinant of therapeutic efficacy and shelf-life. This technical guide delves into the pivotal role of the imidazole group in the stability of the novel ionizable lipid, Dog-IM4, and its corresponding mRNA-LNP formulations. Through a comprehensive review of available data, experimental protocols, and mechanistic visualizations, we aim to provide a core understanding for professionals in the field of drug development and nucleic acid therapeutics.

The Imidazole Moiety: A Key to Enhanced Thermostability

This compound is a state-of-the-art ionizable lipid featuring a unique molecular architecture: an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer.[1] It is the imidazole group that is widely speculated to confer the remarkable stability observed in this compound-formulated mRNA-LNPs.[1][2] This enhanced stability is particularly evident when compared to other ionizable lipids such as L319 and MC3, especially during storage in liquid form at refrigerated temperatures.[1][3]

The precise mechanism by which the imidazole group contributes to this stability is an area of active investigation. However, based on the known physicochemical properties of imidazole, several hypotheses can be proposed. The pKa of the imidazole group in this compound is approximately 5.6, allowing for a finely tuned ionization state within the endosomal compartments, which is crucial for mRNA release. This buffering capacity may also play a role in maintaining a stable microenvironment within the LNP, thereby protecting the mRNA from degradation.

Quantitative Analysis of LNP Stability

The superior stability of this compound LNPs has been demonstrated through comparative studies that measure the retention of biological activity after prolonged storage. The following table summarizes the key quantitative data on the stability of mRNA-LNPs formulated with this compound, L319, and MC3.

| Ionizable Lipid | Storage Temperature | Storage Duration | Loss of In Vivo Bioactivity (%) | Reference |

| This compound | 4°C | 25 weeks | <20% | |

| L319 | 4°C | 25 weeks | >80% | |

| MC3 | 4°C | 25 weeks | >80% |

As the data clearly indicates, this compound LNPs maintain a significantly higher level of bioactivity after extended storage at 4°C compared to LNPs formulated with L319 and MC3. This underscores the profound impact of the this compound lipid structure, and by extension its imidazole group, on the stability of the mRNA cargo.

Experimental Protocols: A Guide to LNP Formulation and Stability Assessment

Reproducible and robust experimental methodologies are paramount in the development of mRNA-LNP therapeutics. This section provides a detailed overview of the key protocols for the formulation and stability testing of this compound LNPs.

LNP Formulation via Microfluidic Mixing

The preparation of mRNA-LNPs is typically achieved through a rapid and controlled mixing process using a microfluidic device.

Materials:

-

Ionizable lipid (this compound, L319, or MC3)

-

Helper lipids: DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG)

-

mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol

-

Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

-

Dissolve the ionizable lipid and helper lipids in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:Cholesterol:PEG-lipid).

-

Prepare the mRNA solution in the citrate buffer.

-

Set the flow rate ratio of the aqueous (mRNA) to alcoholic (lipid) phases (e.g., 3:1) on the microfluidic mixer.

-

Initiate the mixing process to allow for the self-assembly of the LNPs.

-

Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and raise the pH.

Stability Assessment of mRNA-LNPs

The stability of the formulated LNPs is evaluated over time under different storage conditions.

Procedure:

-

Aliquot the LNP samples into vials, purge with nitrogen, and store at various temperatures (e.g., 4°C, 25°C, 37°C).

-

At predetermined time points, retrieve the samples for analysis.

-

In Vivo Bioactivity: Inject the LNPs into an animal model (e.g., mice) and measure the expression of the protein encoded by the mRNA (e.g., hEPO). The protein levels are quantified using methods like ELISA.

-

Physicochemical Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

mRNA Encapsulation Efficiency: Determine using a fluorescent dye-binding assay such as the RiboGreen assay.

-

mRNA Integrity: Extract the mRNA from the LNPs and analyze its integrity using fragment analysis or capillary electrophoresis.

-

Visualizing the Core Concepts

To further elucidate the key processes and relationships, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the formulation of this compound mRNA-LNPs.

Caption: Experimental workflow for assessing mRNA-LNP stability.

References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Novelty of Dog-IM4 Lipid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the gold standard for protecting and transporting delicate mRNA molecules to their target cells. A key innovation in this field is the development of novel ionizable lipids, which are critical components of LNPs. This whitepaper delves into the core novelty of Dog-IM4, a next-generation imidazole-modified ionizable lipid, highlighting its unique structural features, its impact on LNP stability and immunogenicity, and the experimental methodologies used for its characterization.

Core Attributes of this compound Lipid

This compound is an ionizable cationic lipid specifically designed for enhanced stability and potent in vivo performance of mRNA-LNP formulations.[1][2][3][4] Its novelty lies in its unique chemical structure, which confers significant advantages over existing ionizable lipids.

Structure: this compound is comprised of three key moieties:

-

An Imidazole Head Group: This ionizable head group is a distinguishing feature and is speculated to be central to the enhanced stability of the LNP formulation.[1]

-

A Dioleoyl Lipid Tail: This lipid tail serves to anchor the molecule within the lipid nanoparticle structure.

-

A Short, Flexible Polyoxyethylene Spacer: This linker connects the head group and the tail, providing conformational flexibility.

The apparent pKa of this compound is 5.6, a crucial parameter that allows for efficient mRNA encapsulation at acidic pH and a more neutral charge at physiological pH, minimizing toxicity.

Enhanced Thermostability of mRNA-LNPs

A significant limitation of current mRNA/LNP vaccine technology is the requirement for an ultracold distribution chain to maintain stability. The this compound lipid directly addresses this challenge by improving the thermostability of mRNA-LNPs when combined with standard helper lipids. LNPs formulated with this compound have demonstrated remarkable stability, with the encapsulated mRNA remaining intact when stored in a liquid formulation in phosphate-buffered saline (PBS) at 4°C.

Fragment analysis of mRNA extracted from this compound LNPs after 25 weeks of storage at 4°C showed that they retained most of their in vivo protein expression capacity, with less than a 20% loss. In contrast, LNPs formulated with other ionizable lipids like L319 and MC3 lost over 80% of their protein expression capacity under the same conditions. This enhanced stability is attributed to specific attributes of the imidazole head group. It is speculated that the imidazole group may protect the mRNA from degradation through mechanisms such as preventing the inline attack of the ribose 2'OH on the neighboring phosphodiester bond and exhibiting antioxidant properties.

Potent Immunization Properties

Beyond its stability advantages, this compound LNPs have been shown to confer strong immunization properties. In preclinical studies using influenza HA mRNA, immunization with this compound LNPs induced high functional hemagglutination inhibiting (HI) antibody titers in both mice and macaques. The immune responses generated were comparable to or even exceeded those induced by LNPs formulated with the benchmark ionizable lipid L319.

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization and in vivo studies of this compound LNPs.

Table 1: Physicochemical Characteristics of this compound LNPs

| Parameter | Value | Reference |

| Apparent pKa | 5.6 | |

| Average Particle Size | ~130 nm | |

| Polydispersity Index (PDI) | Not explicitly stated | |

| mRNA Entrapment Efficiency | Not explicitly stated |

Table 2: LNP Formulation Composition

| Component | Molar Ratio | Reference |

| Ionizable Lipid (this compound) | 50 | |

| Phospholipid (DSPC) | 10 | |

| Cholesterol | 38.5 | |

| PEG-Lipid (DMPE-PEG2000) | 1.5 |

Table 3: In Vivo Immunogenicity in Mice (HI Titers)

| LNP Formulation | mRNA Dose (µg) | Average HI Titer | Reference |

| This compound | 1 | 830 | |

| L319 | Not specified | Less potent than this compound | |

| DOG-IM2 | 1 | Undetectable |

Table 4: Long-term Stability at 4°C (25 weeks)

| LNP Formulation | In Vivo Protein Expression Loss | Reference |

| This compound | <20% | |

| L319 | >80% | |

| MC3 | >80% |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

LNP Preparation by Microfluidic Mixing

Lipid nanoparticles were prepared using a microfluidic mixing technique.

-

Lipid Solution Preparation: The ionizable lipid (this compound or others), phospholipid (DSPC), cholesterol, and PEG-lipid were dissolved in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration in the ethanol solution was 20 mg/mL.

-

mRNA Solution Preparation: The mRNA was dissolved in a 50 mM citrate buffer at a pH of 4.0. The concentration for this compound LNP preparation was 0.265 mg/mL.

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-citrate buffer solution were injected into a microfluidic mixer (NanoAssemblr™) at a flow rate ratio of 1:3 (ethanol:buffer) with a combined final flow rate of 4 mL/min.

-

Downstream Processing: The resulting LNP solution was then processed for buffer exchange and concentration.

Physicochemical Characterization

-

pKa Determination: The apparent pKa of the LNPs was determined using a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) dye binding assay.

-

Particle Size and Surface Charge: A Zetasizer instrument was used to measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) by dynamic light scattering (DLS), and the surface charge (zeta potential).

-

mRNA Entrapment: The efficiency of mRNA encapsulation was assessed using a RiboGreen accessibility assay.

In Vivo Immunogenicity Studies in Mice

-

Animal Model: BALB/c mice were used for the immunogenicity studies.

-

Immunization Regimen: Mice (n=8 per group) were immunized at Day 0 and Day 21 with varying doses of mRNA-LNPs.

-

Sample Collection: Sera were collected at Day 42 for antibody titer analysis.

-

HI Titer Measurement: Hemagglutination inhibiting antibody titers were measured from the collected sera. The titers were log10 transformed for statistical analysis.

Stability Assessment

-

Storage Conditions: this compound LNPs loaded with human erythropoietin (hEPO) mRNA were stored under nitrogen in PBS at 4°C, 25°C, and 37°C.

-

Bioactivity Assessment: At various time points, the bioactivity of the stored LNPs was determined by measuring hEPO expression in mice after intramuscular injection of a 1 µg dose.

-

Physicochemical Stability: The LNPs were also characterized for changes in particle size, PDI, mRNA encapsulation, and mRNA integrity (using a fragment analyzer).

-

Lipid Integrity Analysis: The integrity of the lipid components was assessed by UHPLC-CAD-MS.

Visualizing the Novelty of this compound

The following diagrams illustrate the key aspects of this compound's function and the experimental workflow for its evaluation.

Caption: Molecular structure and key functional benefits of the this compound lipid.

Caption: Experimental workflow for the preparation of this compound mRNA-LNPs.

Caption: Logical pathway for in vivo immune response induction by this compound LNPs.

Conclusion

The this compound lipid represents a significant advancement in the field of mRNA delivery. Its unique imidazole-based structure provides a solution to the critical challenge of LNP thermostability, potentially alleviating the need for ultracold storage and distribution. Furthermore, its ability to induce potent immune responses makes it a highly promising candidate for the development of next-generation mRNA vaccines and therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to leverage the innovative capabilities of this compound.

References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols: Dog-IM4 LNP Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. Lipid nanoparticles (LNPs) are the leading non-viral delivery system for mRNA, offering protection from degradation and facilitating cellular uptake. The novel ionizable lipid, Dog-IM4, has been developed to enhance the stability and immunogenicity of mRNA-LNP formulations. This compound features an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer.[1][2][3][4][5] This document provides detailed protocols for the formulation of this compound LNPs encapsulating mRNA, along with methods for their physicochemical characterization and data from in vivo efficacy studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound LNP formulations from published studies.

Table 1: Physicochemical Characteristics of this compound LNPs

| Parameter | Value |

| Ionizable Lipid | This compound |

| Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG) | 50:10:38.5:1.5 |

| Apparent pKa | 5.6 |

| Average Particle Size (nm) | 130 - 184 |

| Polydispersity Index (PDI) | < 0.1 |

| mRNA Encapsulation Efficiency (%) | ~65% - >95% |

Table 2: Stability of this compound LNPs Storing hEPO mRNA in PBS

| Storage Temperature (°C) | Time (weeks) | Change in Particle Size (nm) | mRNA Integrity | In Vivo Activity Loss (%) |

| 4 | 25 | Stable | High | < 20% |

| 25 | 18 | Increase from 130 to 150 | Degraded | Not reported |

| 37 | 18 | Increase from 130 to 150 | Degraded | Not reported |

Table 3: In Vivo Performance of this compound LNPs

| Application | Model | mRNA Target | Key Findings |

| Vaccination | Mice & Cynomolgus Macaques | Influenza HA | Induced high and persistent antibody titers. |

| Protein Expression | BALB/c Mice | hEPO & FLuc | Demonstrated robust protein expression. |

| Biodistribution | Mice & Non-human Primates | mRNA-HA | Persisted at the injection site for a longer duration compared to MC3 LNPs. |

Experimental Protocols

Preparation of this compound LNP Formulation

This protocol describes the formulation of this compound LNPs encapsulating mRNA using microfluidic mixing.

Materials:

-

This compound (ionizable lipid)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA of interest

-

Ethanol (200 proof, anhydrous)

-

50 mM Citrate Buffer (pH 4.0)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

NanoAssemblr™ microfluidic mixing instrument (or equivalent)

-

Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

-

Lipid Stock Preparation:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.

-

Combine the lipid stock solutions in ethanol to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG).

-

The total lipid concentration in the ethanol phase should be 20 mg/mL.

-

-

mRNA Solution Preparation:

-

Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.

-

-

Microfluidic Mixing:

-

Set up the NanoAssemblr™ instrument according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

-

Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.

-

Set the combined final flow rate to 4 mL/min.

-

Initiate the mixing process to form the LNPs. The resulting mixture will have an approximate N/P ratio of 6.

-

-

Dialysis:

-

Transfer the LNP solution to a dialysis cassette.

-

Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.

-

-

Sterilization and Storage:

-

Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

-

Store the final this compound LNP formulation at 4°C under nitrogen.

-

Physicochemical Characterization of this compound LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP formulation in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS) (e.g., Zetasizer).

b) mRNA Encapsulation Efficiency:

-

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen®).

-

Measure the fluorescence of the LNP sample before and after the addition of a membrane-disrupting agent (e.g., Triton X-100).

-

The encapsulation efficiency is calculated as: EE (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] x 100

c) pKa Determination:

-

Use a pH-sensitive fluorescent probe (e.g., TNS dye).

-

Measure the fluorescence intensity of the LNP solution across a range of pH values.

-

The pKa is the pH at which 50% of the ionizable lipid is protonated, determined by the inflection point of the fluorescence curve.

Visualizations

Caption: Experimental workflow for this compound LNP formulation and characterization.

Caption: General mechanism of LNP cellular uptake and mRNA endosomal escape.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 4. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Microfluidic-Based Manufacturing of Dog-IM4 Lipid Nanoparticles for mRNA Delivery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of genetic medicine, vaccine development, and drug delivery.

Abstract: This document provides a detailed protocol for the preparation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid, 1,2-dioleoyl-3-((4-(imidazole-1-yl)butanoyl)oxy)propyl- (2-hydroxyethyl)amino)ethane (Dog-IM4). This compound LNPs have demonstrated significant potential for messenger RNA (mRNA) delivery, exhibiting enhanced stability and potent immunization properties.[1][2] The following protocol outlines a reproducible method for LNP formulation using a microfluidic mixing system, ensuring precise control over particle size and polydispersity, critical parameters for in vivo performance. This application note also provides data on the physicochemical characteristics and stability of this compound LNPs.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs, particularly the ionizable lipid, is a critical determinant of their efficacy and safety. This compound is a novel ionizable lipid featuring an imidazole head group, which has been shown to confer remarkable stability to the encapsulated mRNA when stored at 4°C in phosphate-buffered saline (PBS).[1][2]

Microfluidic mixing offers a robust and scalable method for the production of LNPs with uniform characteristics.[3] This technique allows for rapid and controlled nanoprecipitation of lipids and mRNA, resulting in homogenous LNP populations with desirable physicochemical properties for therapeutic applications.

This document serves as a comprehensive guide for researchers seeking to formulate this compound LNPs for preclinical evaluation of mRNA-based vaccines and therapeutics.

Experimental Protocols

Materials and Reagents

-

Lipids:

-

Ionizable Lipid: this compound

-

Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

-

-

mRNA: mRNA encoding the protein of interest (e.g., influenza hemagglutinin (HA), human erythropoietin (hEPO), or Firefly luciferase (FLuc)).

-

Buffers and Solvents:

-

Ethanol (200 proof, anhydrous)

-

50 mM Citrate Buffer (pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

-

Equipment:

-

Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop, Precision Nanosystems)

-

Syringe pumps

-

Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency determination

-

Fragment analyzer for mRNA integrity analysis

-

High-Performance Liquid Chromatography (HPLC) system for lipid integrity analysis

-

Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare a stock solution of the lipid mixture in ethanol at a total concentration of 20 mg/mL.

-

The molar ratio of the lipids should be 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEGylated lipid).

-

For example, to prepare this compound LNPs, the molar ratio would be this compound:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5).

-

-

mRNA Stock Solution (in Citrate Buffer):

-

Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.

-

Microfluidic Formulation of this compound LNPs

The following workflow diagram illustrates the microfluidic preparation process:

Caption: Workflow for the microfluidic preparation of this compound LNPs.

Protocol:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the mRNA stock solution into another.

-

Set the flow rate ratio of the ethanol phase (lipids) to the aqueous phase (mRNA) to 1:3.

-

Set the combined final flow rate to 4 mL/min. This will result in a Nitrogen to Phosphate (N/P) ratio of 6.

-

Initiate the mixing process to form the LNPs.

-

Collect the resulting LNP dispersion.

Purification

-

Transfer the collected LNP dispersion to a dialysis cassette (10K MWCO).

-

Perform dialysis against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

-

Change the dialysis buffer at least twice during this period.

-

After dialysis, recover the purified LNP suspension and store it at 4°C under nitrogen for enhanced stability.

Characterization

-

Dilute a small aliquot of the purified LNP suspension in PBS.

-

Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

-

Determine the encapsulation efficiency using a Quant-iT™ RiboGreen™ RNA assay.

-

Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 1% Triton X-100).

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) x 100

-

-

Extract the mRNA from the LNPs. A detailed extraction protocol can be found in the supporting information of the reference publication.

-

Analyze the integrity of the extracted mRNA using a fragment analyzer or capillary electrophoresis.

-

Analyze the integrity of the lipid components, particularly the ionizable lipid, using High-Performance Liquid Chromatography with a Charged Aerosol Detector (CAD) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the physicochemical characteristics and stability data of this compound LNPs prepared using the microfluidic protocol.

Table 1: Physicochemical Properties of Freshly Prepared this compound LNPs

| Parameter | Value |

| Lipid Composition (molar ratio) | This compound:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5) |

| N/P Ratio | 6 |

| Average Particle Size (nm) | ~130 |

| Polydispersity Index (PDI) | < 0.2 |

| mRNA Encapsulation Efficiency (%) | > 90% |

Data compiled from reference.

Table 2: Stability of this compound LNPs Stored in PBS at Different Temperatures

| Storage Temperature | Storage Duration | In Vivo Bioactivity Loss (%) | Change in Particle Size (nm) |

| 4°C | 25 weeks | < 20% | Minimal change |

| 25°C | 3 weeks | Rapid decline | Increase from ~130 to ~150 |

| 37°C | 3 weeks | Rapid decline | Increase from ~130 to ~150 |

Data compiled from reference. The loss of bioactivity at higher temperatures correlated with mRNA degradation.

In Vivo Performance

This compound LNPs have been shown to induce strong immune responses in both mice and non-human primates. In vivo studies have demonstrated that this compound LNPs encapsulating mRNA persist at the injection site, in contrast to other LNP formulations like those containing DLin-MC3-DMA (MC3), which rapidly migrate to draining lymph nodes.

Conclusion

The microfluidic-based protocol described in this application note provides a reliable and reproducible method for the formulation of this compound LNPs for mRNA delivery. The resulting nanoparticles exhibit excellent physicochemical properties and enhanced stability, making them a promising platform for the development of next-generation mRNA vaccines and therapeutics. The provided data underscores the importance of the ionizable lipid in determining the stability and in vivo behavior of LNPs.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between LNP formulation parameters and their impact on the final product's characteristics and in vivo performance.

Caption: Relationship between LNP formulation parameters and performance.

References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

Standard Operating Procedure for Dog-IM4 LNP Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dog-IM4 is a novel, ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3][4] Notably, this compound containing LNPs have shown enhanced stability, allowing for storage in liquid form at 4°C, a significant advantage over formulations requiring ultra-cold chain logistics.[1] This document provides a detailed standard operating procedure for the synthesis of this compound LNPs, intended for researchers, scientists, and professionals in the field of drug development. The protocol is based on established microfluidic mixing techniques.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound LNPs.

Table 1: Lipid Formulation for this compound LNP Synthesis

| Component | Molar Ratio (%) | Role |

| This compound | 50 | Ionizable Cationic Lipid |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Helper Lipid |

| Cholesterol | 38.5 | Helper Lipid |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | PEGylated Lipid |

This formulation is based on a commonly used molar ratio for ionizable lipid-based LNPs.

Table 2: Physicochemical Characteristics of this compound LNPs

| Parameter | Typical Value | Method of Analysis |

| Particle Size (Z-average) | ~130 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | ≤ 0.25 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | ~65% (CV < 5%) | RiboGreen Assay |

| Zeta Potential | Varies with pH | Zeta Potential Analyzer |

Note: These values are representative and can be influenced by process parameters and the specific mRNA cargo.

Experimental Protocols

1. Preparation of Lipid Stock Solution

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.

Materials:

-

This compound (ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

Anhydrous Ethanol

-

Sterile, nuclease-free vials

Procedure:

-

Bring all lipids to room temperature.

-

Prepare individual stock solutions of each lipid in anhydrous ethanol. Heating at 60-65°C may be required to fully dissolve DSPC and cholesterol.

-

To prepare 1 mL of the 25 mM lipid stock mixture, combine the individual lipid solutions according to the volumes specified in Table 3.

-

Vortex the final lipid mixture thoroughly to ensure homogeneity.

-

Store the lipid stock solution at -20°C in a sealed, sterile vial.

Table 3: Volumes for 1 mL of 25 mM Lipid Stock Solution

| Lipid Component | Molar Ratio (%) | Stock Concentration (mM in Ethanol) | Volume to Add (µL) |

| This compound | 50 | 100 | 125 |

| DSPC | 10 | 10 | 250 |

| Cholesterol | 38.5 | 100 | 96.25 |

| DMG-PEG2000 | 1.5 | 10 | 37.5 |

| Anhydrous Ethanol | - | - | 491.25 |

2. Preparation of mRNA Solution

Materials:

-

mRNA transcript

-

50 mM Citrate Buffer (pH 4.0), nuclease-free

-

Nuclease-free water

Procedure:

-

Thaw the mRNA stock solution on ice.

-

Dilute the mRNA to a final concentration of 0.265 mg/mL in 50 mM citrate buffer (pH 4.0).

-

Keep the mRNA solution on ice until use.

3. LNP Formulation via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device, such as the NanoAssemblr™, for the controlled formulation of LNPs.

Materials:

-

Prepared lipid stock solution (in ethanol)

-

Prepared mRNA solution (in citrate buffer)

-

Microfluidic mixing instrument (e.g., NanoAssemblr™)

-

Syringes compatible with the instrument

-

Phosphate-buffered saline (PBS), pH 7.4, nuclease-free

Procedure:

-

Equilibrate the lipid stock solution to room temperature and vortex to mix.

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.

-

Set up the microfluidic mixing instrument according to the manufacturer's instructions.

-

Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

-

Set the combined final flow rate to 4 mL/min.

-

Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the this compound LNPs.

-

The resulting LNP suspension will be in an ethanol-containing buffer.

4. Purification and Buffer Exchange

Materials:

-

LNP suspension from the previous step

-

Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

-

Phosphate-buffered saline (PBS), pH 7.4, nuclease-free

Procedure:

-

To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against sterile PBS (pH 7.4).

-

Perform dialysis overnight at 4°C with at least two changes of PBS.

-

Alternatively, use a tangential flow filtration (TFF) system for a more rapid buffer exchange and concentration of the LNP suspension.

-

After purification, the this compound LNPs are suspended in PBS and ready for characterization and in vitro/in vivo studies.

5. LNP Characterization

a. Particle Size and Polydispersity Index (PDI) Measurement

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

b. Encapsulation Efficiency Measurement

-

The encapsulation efficiency can be determined using a fluorescent dye-based assay such as the RiboGreen assay.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.2% Triton X-100).

-

The difference in fluorescence corresponds to the amount of encapsulated mRNA.

Experimental Workflow Diagram

References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

Application Notes and Protocols for Encapsulating mRNA using Dog-IM4 Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on effective and stable delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, and the choice of ionizable lipid is critical to the success of the formulation. Dog-IM4 is a novel, imidazole-modified ionizable lipid that has demonstrated significant advantages in enhancing the thermostability and immunogenicity of mRNA-LNP formulations.[1][2]

This compound consists of an imidazole ionizable head group, a dioleoyl lipid tail, and a short, flexible polyoxyethylene spacer.[1][2][3] This unique structure contributes to the remarkable stability of the encapsulated mRNA, particularly when stored in liquid form at 4°C. Formulations incorporating this compound have shown potent immunization properties in preclinical studies involving mice and non-human primates.

These application notes provide detailed protocols for the formulation of mRNA-LNPs using this compound, along with methods for their characterization and in vivo evaluation.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs and Comparative Lipids

| Parameter | This compound LNP | L319 LNP | MC3 LNP |

| Apparent pKa | 5.6 | - | - |

| Particle Size (nm) | ~130 | - | - |

| Polydispersity Index (PDI) | - | - | - |

| mRNA Entrapment Efficiency (%) | - | - | - |

| N/P Ratio | 6 | 6 | - |

Note: Specific values for PDI and mRNA entrapment efficiency for this compound LNPs were not explicitly provided in the search results, though the methods for their measurement are described.

Table 2: Stability of hEPO mRNA-LNPs Stored in PBS at Different Temperatures

| Storage Condition | This compound LNP | L319 LNP | MC3 LNP |

| Bioactivity (% loss after 25 weeks at 4°C) | <20% | >80% | >80% |

| Particle Size Change (at 25°C and 37°C) | Increase from 130 to 150 nm (correlated with mRNA degradation) | Stable | Stable |

| mRNA Encapsulation (accelerated stability study) | No apparent change | Stable | Stable |

| Lipid Integrity (accelerated stability study) | No apparent change | Stable | Stable |

Experimental Protocols

Protocol 1: Preparation of this compound mRNA-LNPs by Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using the NanoAssemblr™ microfluidic mixer.

Materials:

-

This compound ionizable lipid

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA transcript

-

Ethanol (USP grade)

-

50 mM Citrate buffer (pH 4.0)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

NanoAssemblr™ microfluidic mixer

Procedure:

-

Prepare the Lipid-Ethanol Solution:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

-

The total lipid concentration in the ethanol solution should be 20 mg/mL.

-

-

Prepare the mRNA-Aqueous Solution:

-

Dissolve the mRNA transcript in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.

-

-

Microfluidic Mixing:

-

Set up the NanoAssemblr™ instrument according to the manufacturer's instructions.

-

Inject the lipid-ethanol solution and the mRNA-aqueous solution into the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous).

-

The combined final flow rate should be set to 4 mL/min. This will result in a nitrogen to phosphate (N/P) ratio of 6.

-

-

Dialysis:

-

Dialyze the resulting LNP solution against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

-

-

Sterilization and Storage:

-

Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

-

Store the final this compound mRNA-LNP formulation at 4°C under nitrogen.

-

Protocol 2: Characterization of this compound mRNA-LNPs

1. Particle Size and Zeta Potential Measurement:

-

Dilute the LNP solution in PBS.

-

Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS) with a Zetasizer instrument.

-

Measure the surface charge (zeta potential) using the same instrument.

2. mRNA Encapsulation Efficiency:

-

Use a Ribogreen accessibility assay to determine the amount of encapsulated mRNA.

-

This assay compares the fluorescence of the Ribogreen dye in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100).

3. Apparent pKa Measurement:

-

Determine the apparent pKa of the ionizable lipid within the LNP using a 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.

4. mRNA Integrity Analysis:

-

Extract the mRNA from the this compound LNPs. A reproducible extraction of 75 ± 15% of the total mRNA can be achieved.

-

Analyze the integrity of the extracted mRNA using a fragment analyzer or similar capillary electrophoresis-based method.

5. Lipid Integrity Analysis:

-

Analyze the integrity of the lipid components of the LNPs using Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection and Mass Spectrometry (UHPLC-CAD-MS).

Protocol 3: In Vivo Evaluation of this compound mRNA-LNPs in Mice

This protocol describes a general method for evaluating the in vivo expression of mRNA delivered by this compound LNPs.

Materials:

-

This compound mRNA-LNP formulation (e.g., encapsulating human Erythropoietin (hEPO) or Firefly Luciferase (FLuc) mRNA)

-

BALB/c mice

-

PBS

-

Appropriate assay kits for protein quantification (e.g., hEPO ELISA kit)

-

In vivo imaging system (for luciferase expression)

Procedure:

-

Animal Dosing:

-

Dilute the this compound mRNA-LNP formulation in PBS to the desired concentration.

-

Administer the formulation to mice via intramuscular (IM) injection. For example, a 1 µg dose of hEPO mRNA or a 5 µg dose of FLuc mRNA can be used.

-

-

Sample Collection and Analysis (for secreted proteins like hEPO):

-

Collect blood samples from the mice at specified time points (e.g., 6h and 24h post-injection).

-

Process the blood to obtain serum.

-